

Spectroscopic Elucidation of 4-phenyl-1H-pyrazol-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-phenyl-1H-pyrazol-5-amine

Cat. No.: B3427258

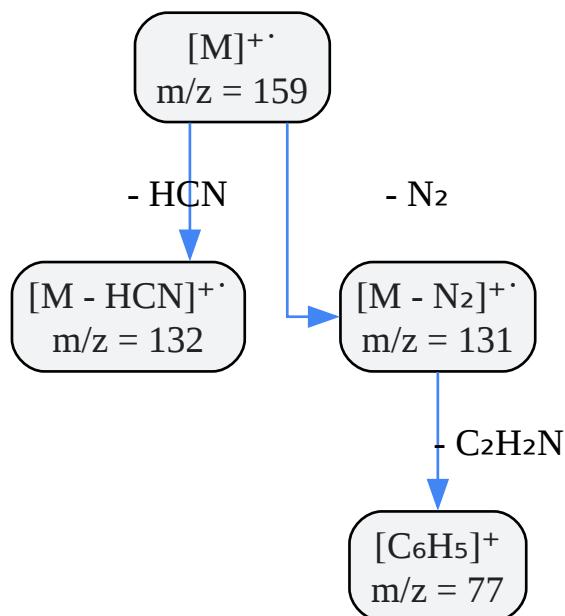
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Foreword

In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand as a cornerstone, demonstrating a vast spectrum of biological and photophysical properties.^[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships. This guide provides an in-depth technical overview of the spectroscopic signature of a key pyrazole intermediate: **4-phenyl-1H-pyrazol-5-amine** ($C_9H_9N_3$, M.W.: 159.19 g/mol).^[2] While a complete, peer-reviewed spectroscopic dataset for this specific molecule is not extensively published, this document, drawing upon extensive data from analogous structures and foundational spectroscopic principles, serves as an expert guide for researchers. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the underlying chemical principles, and provide robust protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The structural framework of **4-phenyl-1H-pyrazol-5-amine** dictates its characteristic spectroscopic features. The molecule comprises a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a phenyl group at the C4 position and an amine group at the C5 position. The potential for tautomerism, a common feature in aminopyrazoles, adds a layer of complexity to its spectroscopic analysis.^{[3][4]}

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